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The landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors

harboring Fibroblast Growth Factor Receptor (FGFR) alterations, is rapidly evolving.

Tinengotinib (TT-00420), a novel multi-kinase inhibitor, has emerged as a promising

therapeutic option, especially for patients who have developed resistance to prior FGFR-

targeted treatments. This guide provides a comprehensive comparison of Tinengotinib with

other approved FGFR inhibitors, focusing on biomarkers of response, supporting experimental

data, and detailed methodologies to aid in research and development.

Comparative Efficacy of Tinengotinib and
Alternative FGFR Inhibitors
Tinengotinib has demonstrated significant clinical activity in heavily pretreated patients with

FGFR-altered CCA. The following tables summarize the efficacy data for Tinengotinib and

compare it with other FDA-approved FGFR inhibitors: pemigatinib, infigratinib, and futibatinib.

Table 1: Efficacy of Tinengotinib in Patients with FGFR-Altered Cholangiocarcinoma
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Patient Cohort
Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Median
Progression-
Free Survival
(mPFS)

Median Overall
Survival (mOS)

FGFR2

Fusion/Rearrang

ement (Prior

FGFRi)

Primary

Progression on

prior FGFRi (A1)

9.1% 94.7% 5.26 months 17.1 months

Acquired

Resistance to

prior FGFRi (A2)

37.5% 94.7% 5.26 months Not Reached

Other FGFR

Alterations (Non-

fusion) (B)

33.3% 88.9% 5.98 months Not Reached

FGFR Wild-Type

(C)
0% 75% 3.84 months 6.5 months

Table 2: Comparative Efficacy of Approved FGFR Inhibitors in Second-Line+ FGFR2

Fusion/Rearrangement Positive Cholangiocarcinoma
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Drug
Clinical
Trial

Objective
Response
Rate (ORR)

Median
Duration of
Response
(mDOR)

Median
Progressio
n-Free
Survival
(mPFS)

Median
Overall
Survival
(mOS)

Pemigatinib
FIGHT-202[1]

[2]
37% 9.1 months 7.0 months 17.5 months

Infigratinib*
CBGJ398X22

04[3][4]
23% 5.0 months 7.3 months 12.2 months

Futibatinib
FOENIX-

CCA2[5][6]
42% 9.7 months 9.0 months 21.7 months

*In May 2024, the FDA announced the withdrawal of the approval for infigratinib for this

indication[7].

Biomarkers of Response and Resistance
The identification of predictive biomarkers is crucial for optimizing patient selection and

understanding mechanisms of resistance.

Established Biomarker: FGFR2 Fusions and
Rearrangements
The primary inclusion criterion for most clinical trials of FGFR inhibitors in CCA is the presence

of FGFR2 gene fusions or rearrangements. These alterations lead to ligand-independent

activation of the FGFR2 signaling pathway, driving tumor growth.

Emerging Biomarkers for Tinengotinib
Correlative studies from Tinengotinib clinical trials have identified several potential biomarkers

that may predict response or resistance:

Positive Predictor of Response:
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MED12 Mutations: A positive correlation has been observed between the presence of

MED12 mutations and response to Tinengotinib[8].

Negative Predictors of Progression-Free Survival (PFS):

BCOR and ARID1A Mutations: Mutations in BCOR and ARID1A have been negatively

associated with PFS in patients treated with Tinengotinib[8].

MET Alterations: The presence of MET alterations has also been linked to a shorter

PFS[9].

Resistance Mechanisms to Other FGFR Inhibitors
Understanding the mechanisms of acquired resistance to other FGFR inhibitors provides a

rationale for the use of next-generation inhibitors like Tinengotinib. Common resistance

mechanisms include:

Secondary FGFR2 Kinase Domain Mutations: These are the most common mechanisms of

acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib. Key

mutations include those at the gatekeeper residue (V565F/I/L) and the molecular brake

(N550K/H)[1][2]. Futibatinib, being an irreversible inhibitor, shows activity against some of

these mutations, but resistance can still emerge, for instance, through mutations at the

covalent binding site (C492F)[1]. Tinengotinib has shown preclinical activity against a

variety of these resistance mutations.

Bypass Signaling Pathway Activation: Activation of alternative signaling pathways, such as

the PI3K/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition[2].

Experimental Protocols
Accurate and reliable biomarker detection is fundamental to the successful implementation of

targeted therapies. The following sections detail the methodologies for the key experimental

assays used in Tinengotinib clinical trials.

Genomic Profiling of Tumor Tissue:
FoundationOne®CDx
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FoundationOne®CDx is an FDA-approved comprehensive genomic profiling test for solid

tumors that utilizes a next-generation sequencing (NGS)-based approach.

Specimen Requirements:

Specimen Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This can be from a

biopsy or surgical resection[10][11].

Fixation: 10% neutral-buffered formalin for 6-72 hours. Other fixatives should be avoided[10]

[11].

Tissue Volume: A minimum surface area of 25 mm² and a tissue volume of at least 1 mm³

(typically 10 unstained slides of 4-5 microns thickness)[10][11].

Tumor Content: A minimum of 20% tumor nuclei is required, with 30% being optimal[11].

Methodology:

Accessioning and Pathology Review: Upon receipt, the specimen and accompanying

documentation are reviewed. A unique identifier is assigned to track the sample. An H&E

stained slide is reviewed by a pathologist to confirm the diagnosis and ensure the specimen

meets the adequacy requirements for tumor content and volume[12].

DNA Extraction: DNA is extracted from the FFPE tumor tissue[13].

Library Preparation and Hybrid Capture: The extracted DNA undergoes whole-genome

shotgun library construction. This is followed by hybridization-based capture of all coding

exons from 324 cancer-related genes, as well as select intronic regions from genes

commonly involved in rearrangements[13][14].

Next-Generation Sequencing (NGS): The captured DNA libraries are sequenced to a high

uniform depth using an Illumina sequencing platform[13].

Bioinformatic Analysis: The sequence data is processed through a proprietary analysis

pipeline to identify all classes of genomic alterations, including base substitutions, insertions

and deletions (indels), copy number alterations (CNAs), and gene rearrangements[13].
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Circulating Tumor DNA (ctDNA) Analysis:
FoundationOne®Liquid CDx
FoundationOne®Liquid CDx is an FDA-approved liquid biopsy test that analyzes ctDNA from a

patient's blood.

Specimen Requirements:

Specimen Type: Peripheral whole blood collected in a FoundationOne Liquid CDx cfDNA

blood collection tube[15][16].

Methodology:

Plasma Separation and cfDNA Extraction: Plasma is separated from the whole blood

sample, and circulating cell-free DNA (cfDNA) is extracted[16][17].

Library Preparation and Hybrid Capture: The extracted cfDNA undergoes whole-genome

shotgun library construction and hybridization-based capture of 324 cancer-related

genes[16][17]. A subset of 75 genes is targeted with enhanced sensitivity[16][18].

Next-Generation Sequencing (NGS): The captured cfDNA libraries are sequenced using an

Illumina NovaSeq® 6000 platform[16][18].

Bioinformatic Analysis: A custom analysis pipeline is used to detect genomic alterations,

including substitutions, indels, CNAs, and rearrangements from the sequencing data[16][18].

Visualizing the Landscape of FGFR Inhibition
To better understand the molecular interactions and experimental processes, the following

diagrams have been generated using the Graphviz DOT language.
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Caption: FGFR Signaling Pathway and Tinengotinib Inhibition.
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Caption: Biomarker Detection Experimental Workflows.

This guide provides a snapshot of the current understanding of biomarkers for Tinengotinib
therapy and its comparison with other FGFR inhibitors. As the field of precision oncology

continues to advance, further research will undoubtedly uncover additional biomarkers and
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refine our understanding of resistance mechanisms, ultimately leading to more personalized

and effective treatments for patients with cholangiocarcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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